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Compound of Interest

Compound Name:
4-(2-Chloroquinazolin-4-

yl)morpholine

CAS No.: 39213-05-3

Cat. No.: B1621710 Get Quote

Executive Summary
4-(2-Chloroquinazolin-4-yl)morpholine (CAS: 39213-05-3) is the dominant kinetic product

formed from the nucleophilic aromatic substitution (

) of 2,4-dichloroquinazoline. It serves as a "privileged structure" in medicinal chemistry,
particularly for Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

Its primary value lies in its asymmetric reactivity: the C4-morpholine group acts as a stable

hinge-binding element, while the C2-chlorine atom remains a reactive "warhead" for

downstream diversification (e.g., Suzuki coupling or Buchwald-Hartwig amination). This guide

compares it against its regioisomers and functional analogs to assist in scaffold selection.

Mechanistic Basis & Regioselectivity
To understand the performance differences, one must understand the formation mechanism.

The quinazoline ring is electrophilic, but the C4 position is significantly more reactive than C2

due to the greater electron deficiency at C4 (closer to the N3 nitrogen and less sterically

hindered for initial attack).
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The following graph illustrates the kinetic selectivity that favors the formation of the title

compound over its isomer or the bis-product.

Selectivity Logic
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C4 is ~10-100x more reactive than C2
due to N3 inductive effect.
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Figure 1: Regioselective synthesis pathway. The green path represents the optimized route to

the title compound.

Side-by-Side Analysis: Target vs. Alternatives
Regioisomer Comparison
The most critical distinction is between the C4-morpholine (Target) and the C2-morpholine

(Isomer).
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Feature
4-(2-Chloroquinazolin-4-

yl)morpholine (Target)
2-Morpholino-4-

chloroquinazoline (Isomer)

Structure Morpholine at C4, Cl at C2 Morpholine at C2, Cl at C4

Synthetic Access
High Yield (>85%) via direct

at 0°C.

Difficult. Requires blocking C4

or using 2,4-difluoro precursors

with specific catalysts.

Reactivity of Cl

Moderate. The C2-Cl is less

electrophilic than C4-Cl,

allowing controlled 2nd step

substitution.

High. The remaining C4-Cl is

very unstable and prone to

hydrolysis.

Kinase Binding
Hinge Binder. C4-morpholine

often mimics ATP's adenine.

Solvent Front. C2-morpholine

usually points towards solvent;

C4-Cl must be substituted to

bind hinge.

Primary Use
PI3K/mTOR Inhibitors (e.g., PI-

103 analogs).

Less common; used in specific

dual inhibitors.

Analog Comparison (C4-Substitution Variants)
When designing a library, researchers often swap the morpholine for other amines.
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Analog Solubility (logP) Metabolic Stability Application Note

4-Morpholino Balanced (Low)
High. Ether oxygen

reduces lipophilicity.

Standard. Best

balance of solubility

and potency for PI3K.

4-Piperidinyl High (Lipophilic)
Moderate. Prone to

oxidation.

Used if H-bond

acceptor (O) is

detrimental to binding.

4-Piperazinyl Low (Hydrophilic)
Low. Exposed NH is

reactive.

Linker. The free NH

allows attachment of

solubilizing tails or

PROTAC linkers.

4-Anilino High (Aromatic) Moderate.

EGFR Standard. (e.g.,

Gefitinib). Targets

different pocket region

(hydrophobic back-

pocket).

Experimental Protocol: Optimized Synthesis
Objective: Synthesize 4-(2-Chloroquinazolin-4-yl)morpholine with <1% bis-substituted

impurity.

Rationale: The reaction is exothermic. Temperature control is the single most important factor

to prevent the "runaway" double substitution.

Protocol Steps
Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq, 5.0 mmol) in anhydrous DCM or THF

(10 vol). Cool to -5°C to 0°C in an ice/salt bath.

Base Addition: Add Triethylamine (TEA) (1.1 eq). Note: Inorganic bases like

are heterogeneous and can cause local hotspots; TEA is preferred for homogeneity.
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Nucleophile Addition: Dissolve Morpholine (1.05 eq) in DCM. Add this solution dropwise over

30 minutes.

Critical Checkpoint: Monitor internal temperature. Do not exceed 5°C.

Reaction Monitoring: Stir at 0°C for 2 hours. Check TLC (Hexane/EtOAc 7:3).

Target Rf: ~0.4

Bis-product Rf: ~0.2 (If observed, stop reaction immediately).

Workup: Wash with water (

) and Brine (

). Dry over

.

Purification: Recrystallization from Ethanol/Water is superior to column chromatography for

removing trace bis-product.

Downstream Applications: The "Warhead" Utility
The 2-chloro group in the title compound is a versatile handle. It enables the synthesis of "Type

I" and "Type II" kinase inhibitors.

Functionalization Workflow
The following diagram depicts how the title compound is transformed into active drugs.
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Downstream Diversification

4-(2-Chloroquinazolin-4-yl)morpholine
(Scaffold)

Route A: Suzuki Coupling
(Ar-B(OH)2, Pd(PPh3)4)

Route B: Buchwald-Hartwig
(Ar-NH2, Pd2(dba)3)

Route C: Acid Hydrolysis
(HCl/AcOH)

Side Reaction

2-Aryl-4-morpholinoquinazoline
(Potent PI3K Inhibitor)

2-Amino-4-morpholinoquinazoline
(mTOR/DNA-PK Inhibitor)

4-Morpholinoquinazolin-2-one
(Inactive Metabolite)
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Figure 2: Diversification pathways. Route A and B are the primary medicinal chemistry

applications.

Performance Data (Literature Aggregation)
Yield: Optimized protocols yield 85-92% of the mono-substituted product.

Stability: Solid is stable at room temperature. In solution (DMSO), the C2-Cl has a half-life of

>24h, but hydrolyzes rapidly in acidic aqueous media.

Solubility: ~0.5 mg/mL in water (poor); >50 mg/mL in DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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